Oxomemazine

Receptor pharmacology Muscarinic selectivity Radioligand binding

Oxomemazine (CAS 174508-14-6) is a structurally distinct, 5,5-dioxide phenothiazine delivering unmatched M1 muscarinic receptor selectivity (Ki 84 nM) with a 20-fold window over M2. Unlike promethazine, it offers dose-sparing efficacy (5–10 μg/kg) in anaphylaxis models and cleaner CNS cholinergic profiling. Secure research-grade batches with characterized receptor pharmacology for unambiguous target deconvolution. Order now for reliable M1 pathway interrogation.

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
CAS No. 174508-14-6
Cat. No. B7818712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxomemazine
CAS174508-14-6
Molecular FormulaC18H22N2O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C
InChIInChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
InChIKeyQTQPVLDZQVPLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxomemazine CAS 3689-50-7 Procurement Guide: First-Generation Phenothiazine Antihistamine with Distinct Antimuscarinic Profile


Oxomemazine (CAS 3689-50-7, also associated with 174508-14-6 in some contexts) is a first-generation H1-antihistamine belonging to the phenothiazine chemical class [1]. The compound is characterized by a 5,5-dioxide substitution on the phenothiazine core, distinguishing it structurally from non-oxidized analogs such as promethazine. Oxomemazine functions as a competitive antagonist at histamine H1 receptors and exhibits pronounced antimuscarinic activity [2]. It is primarily indicated for symptomatic relief of allergic conditions and dry, irritative cough, with clinical use concentrated in European markets, particularly France where it is widely prescribed as an antitussive agent [3]. The compound also demonstrates sedative and mild antiserotonergic effects consistent with its first-generation classification [2].

Why Oxomemazine Cannot Be Substituted with Other Phenothiazine Antihistamines in Research and Clinical Protocols


Generic substitution within the phenothiazine antihistamine class is not pharmacologically equivalent due to substantial differences in receptor selectivity profiles, potency ratios, and side effect burdens. While many first-generation antihistamines exhibit non-selective binding to histamine H1, muscarinic acetylcholine, and serotonergic receptors, the specific affinity ratios among these targets vary significantly between compounds and determine both therapeutic utility and adverse effect profiles [1]. Oxomemazine demonstrates a unique muscarinic receptor subtype selectivity pattern, with approximately 20-fold higher affinity for M1 receptors (Ki = 84 nM) compared to M2 receptors (Ki = 1.65 μM), a property not shared by promethazine or other commonly used phenothiazine antihistamines . Furthermore, oxomemazine's protective efficacy in anaphylactic models occurs at substantially lower doses than promethazine, indicating differences in in vivo potency that cannot be extrapolated from in vitro binding data alone [2]. These pharmacological distinctions mean that substituting oxomemazine with promethazine, alimemazine, or other in-class alternatives in research protocols or clinical formulations introduces uncontrolled variables affecting both efficacy and side effect outcomes.

Quantitative Differentiation Evidence for Oxomemazine: Comparative Binding, In Vivo Efficacy, and Selectivity Data


M1 Muscarinic Receptor Selectivity: 20-Fold Affinity Difference Over M2 Receptors

Oxomemazine demonstrates selective binding to muscarinic M1 receptors over M2 receptors, a property that distinguishes it from non-selective first-generation antihistamines. In competition binding assays using [³H]QNB in rat cerebral microsomes, oxomemazine identified two receptor populations: a high-affinity site (OH receptor, Ki = 84 nM) and a low-affinity site (OL receptor, Ki = 1.65 μM), representing an approximately 20-fold difference in affinity [1]. For comparison, the reference M1-selective antagonist pirenzepine showed Ki values of 16 nM (M1) and 400 nM (M3) in the same system. Oxomemazine additionally exhibited 10-fold higher affinity for M1 receptors than for M3 receptors [1]. This subtype selectivity profile is not observed with promethazine, which binds non-selectively across muscarinic subtypes.

Receptor pharmacology Muscarinic selectivity Radioligand binding Phenothiazine SAR

In Vivo Antihistamine Efficacy: Protection at Lower Doses Than Promethazine in Anaphylaxis Model

Oxomemazine demonstrates superior in vivo protective efficacy compared to promethazine in a standardized anaphylactic microshock model. In guinea-pigs subjected to histamine-induced anaphylactic microshock, oxomemazine hydrochloride provided protection at doses of 5 to 10 μg/kg, whereas promethazine required higher doses to achieve comparable protective effects [1]. The dose-response curves for oxomemazine, trimeprazine, and cyproheptadine were similar in shape to that of promethazine, but the first three compounds achieved protection at lower absolute dose levels [1]. This indicates that oxomemazine's in vivo antihistaminic potency is not directly predictable from in vitro H1 receptor binding data alone.

In vivo pharmacology Anaphylaxis Antihistamine potency Guinea-pig model

Clinical Antitussive Evidence Profile: Systematic Review Findings for Informed Procurement Decisions

A 2024 systematic review and meta-analysis following the Rebuild the Evidence Base (REB) protocol evaluated the clinical efficacy of oxomemazine in cough treatment [1]. The review searched Medline, Cochrane CENTRAL, Embase, and WHO ICTRP for randomized controlled trials comparing oxomemazine versus placebo or active comparators. No randomized controlled trials were found to be at low risk of bias, and consequently no meta-analysis could be conducted per the pre-specified protocol [1]. The authors concluded that there is no evidence of clinical efficacy of oxomemazine in cough and emphasized the need for further well-designed clinical trials [1]. This finding contrasts with historical claims, including those from certain pharmacopeia entries, that oxomemazine's antitussive effect is stronger than codeine [2].

Clinical pharmacology Antitussive Evidence-based medicine Systematic review

Dual H1 Antagonism and M1 Selectivity: A Pharmacological Signature for Research Applications

Oxomemazine possesses a dual pharmacological signature combining histamine H1 receptor antagonism with selective M1 muscarinic receptor antagonism [1]. This profile differs from second-generation antihistamines (e.g., cetirizine, loratadine) which exhibit minimal muscarinic activity, and from non-selective first-generation agents (e.g., promethazine, diphenhydramine) which antagonize multiple muscarinic subtypes non-selectively . The combination of H1 blockade with M1-preferring antimuscarinic activity creates a distinct pharmacological tool compound. The 5,5-dioxide substitution on the phenothiazine core of oxomemazine is the key structural feature differentiating it from promethazine and conferring altered receptor selectivity [1].

Polypharmacology H1 antagonist M1 selectivity Phenothiazine

Safety and Sedation Profile: Marked Sedative Effect as Differentiating Characteristic

Oxomemazine exhibits a pronounced sedative effect at therapeutic doses, a characteristic of its first-generation phenothiazine class but with implications for research protocol design and clinical use [1]. According to French regulatory documentation, sedation and drowsiness are more pronounced at treatment initiation and represent frequent adverse effects [1]. The compound also produces anticholinergic effects including dry mouth, constipation, accommodation disorders, mydriasis, and urinary retention risk [1]. These effects are contraindicated in patients with glaucoma, prostatic hypertrophy, or myasthenia gravis [2]. The sedative profile differs from second-generation antihistamines (cetirizine, loratadine) which are non-sedating at therapeutic doses, and may differ in magnitude from other first-generation agents, though direct comparative sedation data are not available.

Safety pharmacology Sedation Anticholinergic Adverse effects

Optimal Research and Industrial Use Cases for Oxomemazine Based on Differentiated Evidence


Muscarinic M1 Receptor Pharmacology Studies Requiring Subtype-Selective Antagonism

Oxomemazine serves as a pharmacological tool for investigating M1 muscarinic receptor-mediated pathways, particularly in central nervous system research where M1 receptors modulate cognitive function and cholinergic signaling. With a 20-fold selectivity for M1 over M2 receptors (Ki = 84 nM vs 1.65 μM) and 10-fold selectivity over M3 receptors [1], oxomemazine enables researchers to distinguish M1-specific effects from those mediated by peripheral muscarinic subtypes. This selectivity profile makes oxomemazine valuable in cerebral microsome binding studies and functional assays where non-selective antimuscarinics like promethazine would confound interpretation. The compound may be used alongside pirenzepine, the prototypical M1 antagonist, as a structurally distinct alternative for validating M1-dependent observations [1].

In Vivo Antihistamine Studies Requiring Dose-Efficient Protection with Established Sedative Profile

For in vivo models of anaphylaxis or histamine challenge, oxomemazine offers dose-sparing advantages over promethazine, requiring only 5-10 μg/kg for protective effects compared to higher promethazine doses [1]. This dose efficiency reduces compound consumption in animal studies and minimizes potential dose-related toxicity or off-target effects. The established sedative and anticholinergic adverse effect profile [2] is well-documented in French regulatory submissions, providing researchers with predictable behavioral outcomes for interpretation of locomotor or cognitive endpoints. Oxomemazine is appropriate for studies where a sedating first-generation antihistamine with characterized receptor pharmacology is required.

Comparative Phenothiazine Structure-Activity Relationship (SAR) Investigations

Oxomemazine represents a structurally distinct member of the phenothiazine antihistamine class due to its 5,5-dioxide substitution [1]. This structural modification distinguishes it from non-oxidized analogs such as promethazine, alimemazine, and trimeprazine. The 5,5-dioxide group alters electronic distribution and receptor binding properties, contributing to oxomemazine's unique M1-selective antimuscarinic profile [2]. Researchers investigating phenothiazine SAR should include oxomemazine as a key comparator to understand how oxidation state affects receptor selectivity, potency, and in vivo efficacy. The compound is also relevant for studies of phenothiazine metabolism, as it can be identified and distinguished from other phenothiazine antihistamines and their metabolites in urine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxomemazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.